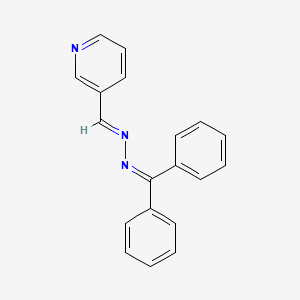
nicotinaldehyde (diphenylmethylene)hydrazone
Overview
Description
Nicotinaldehyde (diphenylmethylene)hydrazone, also known as NADPH, is a chemical compound that plays a crucial role in various biochemical processes in living organisms. It is synthesized through a chemical reaction that involves the reduction of the nicotinamide ring of NADP+ to form NADPH. This compound is essential for the proper functioning of many enzymes and metabolic pathways in the body.
Mechanism of Action
Nicotinaldehyde (diphenylmethylene)hydrazone acts as a reducing agent in many enzymatic reactions, donating electrons to various molecules and thereby facilitating their transformation. It is also involved in the regeneration of glutathione, which helps to protect cells from oxidative damage. nicotinaldehyde (diphenylmethylene)hydrazone is required for the activity of many enzymes involved in the biosynthesis of fatty acids and steroids, as well as in the detoxification of reactive oxygen species.
Biochemical and Physiological Effects:
nicotinaldehyde (diphenylmethylene)hydrazone has a number of important biochemical and physiological effects in the body. It is essential for the proper functioning of many enzymatic reactions, including those involved in the biosynthesis of fatty acids and steroids. nicotinaldehyde (diphenylmethylene)hydrazone is also involved in the detoxification of reactive oxygen species and the regeneration of glutathione, which helps to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
Nicotinaldehyde (diphenylmethylene)hydrazone is widely used in scientific research as a cofactor in many enzymatic reactions. Its advantages include its stability, availability, and affordability. However, nicotinaldehyde (diphenylmethylene)hydrazone is not suitable for all types of experiments, and its use may be limited by factors such as the availability of enzymes and the specificity of the reaction being studied.
Future Directions
There are many potential future directions for research involving nicotinaldehyde (diphenylmethylene)hydrazone. One area of interest is the role of nicotinaldehyde (diphenylmethylene)hydrazone in the regulation of metabolism and energy homeostasis. Another area of interest is the use of nicotinaldehyde (diphenylmethylene)hydrazone as a therapeutic target for diseases such as cancer and diabetes. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of nicotinaldehyde (diphenylmethylene)hydrazone and to explore its potential applications in medicine and biotechnology.
Conclusion:
Nicotinaldehyde (diphenylmethylene)hydrazone, or nicotinaldehyde (diphenylmethylene)hydrazone, is an important chemical compound that plays a crucial role in many biochemical processes in the body. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied, and it is widely used in scientific research. Further research is needed to explore the potential applications of nicotinaldehyde (diphenylmethylene)hydrazone in medicine and biotechnology, and to elucidate the mechanisms underlying its effects in the body.
Scientific Research Applications
Nicotinaldehyde (diphenylmethylene)hydrazone is an important cofactor in many enzymatic reactions, including those involved in the biosynthesis of fatty acids and steroids. It is also involved in the detoxification of reactive oxygen species and the regeneration of glutathione, an important antioxidant molecule. nicotinaldehyde (diphenylmethylene)hydrazone is used extensively in scientific research to study the biochemical and physiological effects of various compounds and to investigate the mechanisms underlying diseases such as cancer and diabetes.
properties
IUPAC Name |
(E)-1,1-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c1-3-9-17(10-4-1)19(18-11-5-2-6-12-18)22-21-15-16-8-7-13-20-14-16/h1-15H/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLFAJAWORICJV-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=CC2=CN=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=N/N=C/C2=CN=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



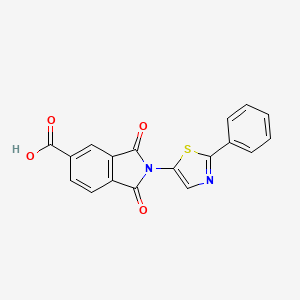
![4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid](/img/structure/B3881463.png)
![4-fluoro-N-{[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B3881471.png)

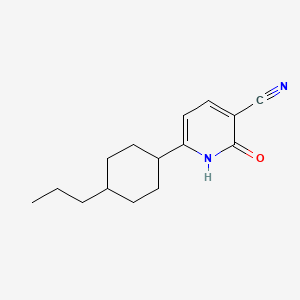
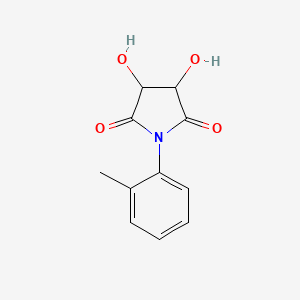
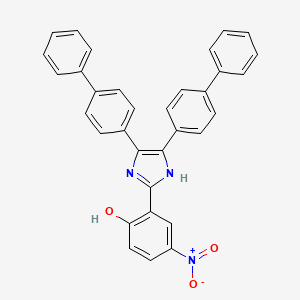
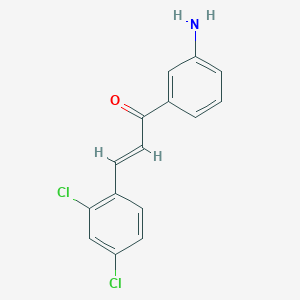
![4-[2-(2,6-dioxocyclohexyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B3881509.png)
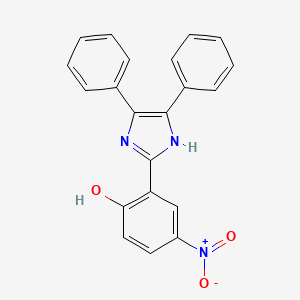
![4-(dimethylamino)-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B3881519.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B3881525.png)
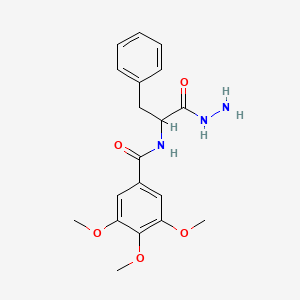
![5-methoxy-2-{[2-(1-pyrrolidinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B3881540.png)